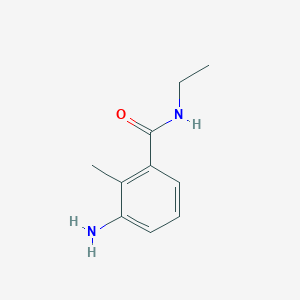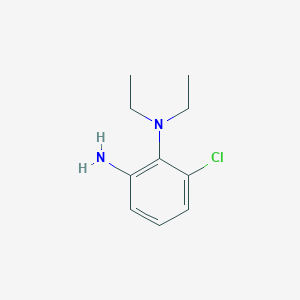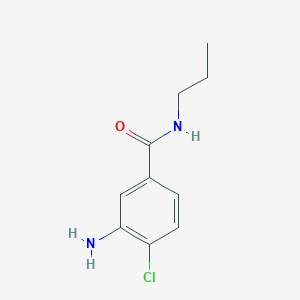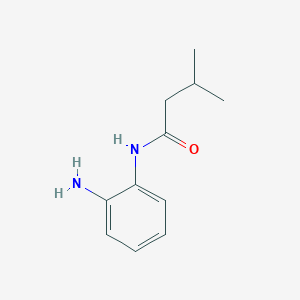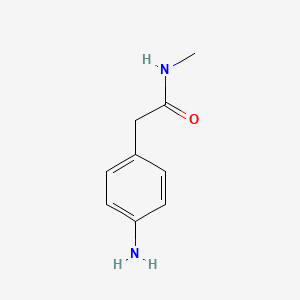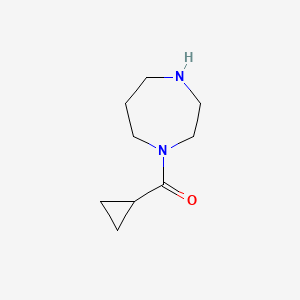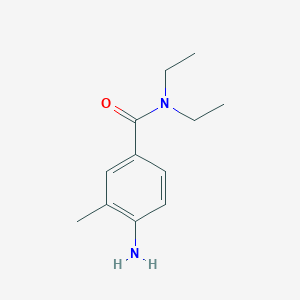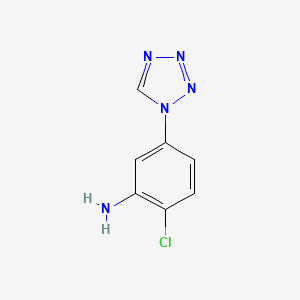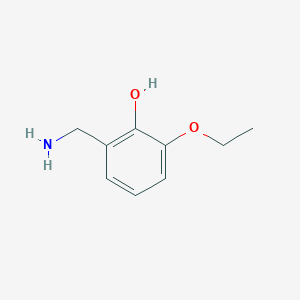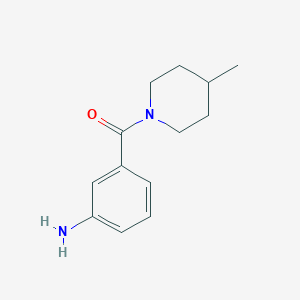
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone” is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone” consists of a piperidine ring attached to a phenyl group via a carbonyl group . The phenyl group is substituted with an amino group .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives: are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be used to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and are essential for designing drugs .
Pharmacological Applications
Due to its structure, “(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone” is significant in pharmacology. It can be involved in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety, which is a common feature in many therapeutic agents .
Multicomponent Reactions
This compound can participate in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. MCRs involving this compound can lead to the rapid synthesis of diverse pharmacologically relevant structures .
properties
IUPAC Name |
(3-aminophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHVSLHODTKES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588348 |
Source


|
| Record name | (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915908-51-9 |
Source


|
| Record name | (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

